2-Amino-2-(2,4-dichlorophenyl)propanoic acid
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Overview
Description
2-Amino-2-(2,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.
Amination: The nitrile intermediate is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.
Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-nitro-2-(2,4-dichlorophenyl)propanoic acid.
Reduction: Formation of 2-amino-2-(2,4-dichlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2,4-dichlorophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-dichlorophenyl)acetic acid
- 2-Amino-2-(2,4-dichlorophenyl)butanoic acid
- 2-Amino-2-(2,4-dichlorophenyl)ethanoic acid
Uniqueness
2-Amino-2-(2,4-dichlorophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2NO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)6-3-2-5(10)4-7(6)11/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
KPFULSXQLOVBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(=O)O)N |
Origin of Product |
United States |
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